Nav1.8-IN-7

Description

BenchChem offers high-quality Nav1.8-IN-7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nav1.8-IN-7 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H18ClF4N3O5 |

|---|---|

Molecular Weight |

515.8 g/mol |

IUPAC Name |

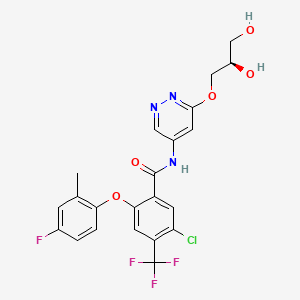

5-chloro-N-[6-[(2R)-2,3-dihydroxypropoxy]pyridazin-4-yl]-2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C22H18ClF4N3O5/c1-11-4-12(24)2-3-18(11)35-19-7-16(22(25,26)27)17(23)6-15(19)21(33)29-13-5-20(30-28-8-13)34-10-14(32)9-31/h2-8,14,31-32H,9-10H2,1H3,(H,29,30,33)/t14-/m1/s1 |

InChI Key |

XMCMWJNJMLEBLY-CQSZACIVSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2C(=O)NC3=CC(=NN=C3)OC[C@@H](CO)O)Cl)C(F)(F)F |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2C(=O)NC3=CC(=NN=C3)OCC(CO)O)Cl)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Disclaimer: As of November 2025, a specific molecule designated "Nav1.8-IN-7" is not found in the public scientific literature. Therefore, this guide provides a comprehensive overview of the mechanism of action for selective Nav1.8 inhibitors, drawing upon data from well-characterized research compounds. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Nav1.8 as a Therapeutic Target

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1][2] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG), particularly in nociceptive C-fibers, Nav1.8 is crucial for the generation and propagation of action potentials in response to noxious stimuli.[1][3] Its unique biophysical properties, including resistance to tetrodotoxin (TTX) and a more depolarized voltage dependence of inactivation, allow it to remain active during prolonged depolarizations, making it a critical contributor to the hyperexcitability of neurons in chronic pain states.[4] Consequently, selective blockade of Nav1.8 presents a promising therapeutic strategy for the treatment of neuropathic and inflammatory pain.

General Mechanism of Action of Nav1.8 Inhibitors

Selective Nav1.8 inhibitors are small molecules designed to bind to the Nav1.8 channel and impede the influx of sodium ions, thereby reducing neuronal excitability. The primary mechanism of action involves the physical occlusion of the channel pore or allosteric modulation that favors a non-conducting state. Many Nav1.8 inhibitors exhibit state-dependent and use-dependent (frequency-dependent) block.

-

State-Dependent Block: These inhibitors demonstrate a higher affinity for the open or inactivated states of the channel compared to the resting state. This is advantageous as it allows for selective targeting of neurons that are pathologically hyperexcitable (and thus have more channels in the open and inactivated states) while sparing normally functioning neurons.

-

Use-Dependent Block: The inhibitory effect of these compounds increases with the frequency of channel activation. This property is also desirable for targeting neurons firing at high frequencies, a characteristic of chronic pain states.

The binding site for many small molecule inhibitors is located within the channel's pore, often involving residues in the S6 segments of the four homologous domains (I-IV) that line the pore. Cryogenic electron microscopy (cryo-EM) studies of Nav1.8 in complex with blockers like A-803467 have provided structural insights into these interactions.

Quantitative Data for Representative Nav1.8 Inhibitors

The following tables summarize key quantitative data for well-characterized, selective Nav1.8 inhibitors. This data is typically generated through electrophysiological studies.

Table 1: Potency of Representative Nav1.8 Inhibitors

| Compound | Target | IC50 (nM) | Assay Conditions | Reference |

| A-803467 | hNav1.8 | 190 | Manual electrophysiology | |

| PF-01247324 | hNav1.8 | 196 | Recombinantly expressed channels | |

| PF-01247324 | Native TTX-R currents (human DRG) | 331 | Patch-clamp electrophysiology |

Table 2: Selectivity Profile of Representative Nav1.8 Inhibitors

| Compound | Nav1.8 IC50 (nM) | Nav1.5 IC50 (nM) | Selectivity (fold) vs. Nav1.5 | Other Nav Channels | Reference |

| A-803467 | 190 | >10,000 | >50 | ≥50-fold selectivity over other ion channels studied | |

| PF-01247324 | 196 | ~10,000 | ~50 | 65-100-fold selectivity over TTX-sensitive channels |

Experimental Protocols

The characterization of Nav1.8 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Objective: To determine the potency (IC50), state-dependence, and selectivity of a compound on Nav1.8 channels.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are stably transfected to express the human Nav1.8 channel (hNav1.8). For studying native channels, dorsal root ganglion (DRG) neurons are isolated from rodents or obtained from human tissue.

-

Recording: The whole-cell patch-clamp technique is used to record sodium currents. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for control of the membrane potential and measurement of ion channel currents.

-

Voltage Protocols:

-

Potency (IC50) Determination: Cells are held at a holding potential where a fraction of channels are in the inactivated state (e.g., -70 mV). A depolarizing voltage step (e.g., to 0 mV) is applied to elicit a peak sodium current. The compound is applied at increasing concentrations, and the reduction in peak current is measured to calculate the IC50 value.

-

State-Dependence: To assess affinity for the resting state, the compound is applied at a hyperpolarized holding potential (e.g., -120 mV) where most channels are in the resting state. To determine affinity for the inactivated state, the holding potential is depolarized (e.g., -60 mV). A stronger block at the depolarized potential indicates preference for the inactivated state.

-

Use-Dependence: A train of depolarizing pulses at a certain frequency (e.g., 10 Hz) is applied. A progressive decrease in the current amplitude during the train in the presence of the compound indicates use-dependent block.

-

-

Selectivity Profiling: The same patch-clamp protocols are applied to cells expressing other sodium channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7) to determine the compound's selectivity.

In Vivo Models of Pain

Objective: To evaluate the analgesic efficacy of a Nav1.8 inhibitor in animal models of pain.

Methodology:

-

Animal Models:

-

Inflammatory Pain: Models such as the Complete Freund's Adjuvant (CFA) or carrageenan-induced paw inflammation are used. These agents are injected into the paw, leading to thermal and mechanical hypersensitivity.

-

Neuropathic Pain: Models like chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve are employed. These surgical procedures result in nerve damage and subsequent development of mechanical allodynia and thermal hyperalgesia.

-

-

Drug Administration: The test compound is administered systemically (e.g., orally or intraperitoneally) or locally.

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments of increasing stiffness applied to the paw. The paw withdrawal threshold is determined.

-

Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves test) or a cold plate. The latency to paw withdrawal is recorded.

-

-

Data Analysis: The effect of the compound on reversing the pain-like behaviors is quantified and compared to vehicle-treated control animals.

Visualizations

Caption: General mechanism of state-dependent Nav1.8 inhibition.

Caption: Typical workflow for preclinical development of a Nav1.8 inhibitor.

Caption: Role of Nav1.8 in the ascending pain pathway.

References

- 1. Nav1.8 - Wikipedia [en.wikipedia.org]

- 2. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Nav1.8-IN-7, a selective inhibitor of the voltage-gated sodium channel Nav1.8. The Nav1.8 channel, predominantly expressed in peripheral sensory neurons, is a key mediator of nociceptive signaling and a promising target for the development of novel analgesics. This document details the chemical structure, physicochemical properties, and biological activity of Nav1.8-IN-7. Furthermore, it outlines detailed experimental protocols for the characterization of Nav1.8 inhibitors and discusses the key signaling pathways involved in Nav1.8-mediated pain perception.

Introduction to Nav1.8 and its Role in Pain Signaling

Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials in excitable cells.[1] The Nav1.8 subtype, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) channel primarily expressed in the peripheral nervous system (PNS), specifically in the dorsal root ganglion (DRG) and trigeminal ganglion (TG) neurons.[2][3] These neurons are critically involved in the transmission of pain signals.[2]

Nav1.8 channels possess distinct biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics compared to other Nav subtypes.[4] These characteristics enable Nav1.8 to play a significant role in the upstroke of the action potential, particularly during the repetitive firing of nociceptive neurons that is characteristic of chronic pain states. The expression and activity of Nav1.8 are upregulated in various pathological pain conditions, including inflammatory and neuropathic pain, making it a highly attractive therapeutic target. Selective blockade of Nav1.8 is hypothesized to provide effective analgesia with a reduced side-effect profile compared to non-selective sodium channel blockers that can affect the central nervous system and cardiac function.

Nav1.8-IN-7: Chemical Structure and Properties

Nav1.8-IN-7 is a selective inhibitor of the Nav1.8 sodium channel, identified as "Example 116" in patent CN114031518A.

Chemical Structure

Due to the limitations of accessing and translating the full chemical information from the patent, the exact chemical structure and IUPAC name for Nav1.8-IN-7 cannot be definitively provided at this time. The patent CN114031518A describes a series of benzylamine or benzyl alcohol derivatives as Nav1.8 inhibitors.

Physicochemical Properties

A summary of the known physicochemical properties of Nav1.8-IN-7 is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2761181-58-0 | |

| Molecular Formula | Not Available | |

| Molecular Weight | Not Available | |

| IUPAC Name | Not Available | |

| Appearance | Not Available | |

| Solubility | Not Available |

Table 1: Physicochemical Properties of Nav1.8-IN-7.

Biological Activity and Mechanism of Action

Nav1.8-IN-7 is a selective inhibitor of the Nav1.8 channel. Its primary mechanism of action is the blockade of sodium ion influx through the Nav1.8 channel pore, thereby reducing the excitability of nociceptive neurons and inhibiting the propagation of pain signals.

In Vitro Potency and Selectivity

The available data on the in vitro activity of Nav1.8-IN-7 are summarized in Table 2.

| Target | Assay Type | Result | Reference |

| Nav1.8 | Not Specified | >50% inhibition at 100 nM | |

| hERG | Not Specified | IC50 = 15.6 μM |

Table 2: In Vitro Biological Activity of Nav1.8-IN-7.

The data indicates that Nav1.8-IN-7 is a potent inhibitor of the Nav1.8 channel. A higher IC50 value against the hERG channel suggests a degree of selectivity, which is a desirable characteristic for reducing the risk of cardiac side effects. Further studies are required to determine the precise IC50 for Nav1.8 and to profile its selectivity against a broader panel of Nav channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, and Nav1.9).

Key Signaling Pathways

The inhibition of Nav1.8 by Nav1.8-IN-7 directly impacts the electrophysiological properties of nociceptive neurons, thereby modulating downstream signaling pathways involved in pain perception.

References

Disclaimer: Information regarding a specific compound designated "Nav1.8-IN-7" is not available in the public domain. This technical guide provides a detailed selectivity profile for a representative and well-characterized selective Nav1.8 modulator, referred to as Compound 3 in a study by Vertex Pharmaceuticals, to serve as an illustrative example for researchers, scientists, and drug development professionals.

Voltage-gated sodium channel Nav1.8 has emerged as a key therapeutic target for the management of pain. The development of selective inhibitors for this channel is a significant area of research. This guide outlines the selectivity profile and the experimental methods used to characterize a potent Nav1.8 inhibitor.

Data Presentation: Selectivity Profile of Compound 3

The following table summarizes the inhibitory activity of Compound 3 against human Nav1.8 and other ion channels, demonstrating its notable selectivity.

| Target Ion Channel | IC50 (μM) | Fold Selectivity vs. hNav1.8 |

| hNav1.8 | 0.19 | - |

| Other Ion Channels (including hERG) | >10 (implied) | ≥50-fold |

Data extracted from a study on the discovery and optimization of selective Nav1.8 modulators[1]. The IC50 for other ion channels is stated to be at least 50-fold higher than that for hNav1.8.

Experimental Protocols

The determination of the selectivity profile of compounds like Compound 3 involves rigorous electrophysiological assays. The primary method employed is manual patch-clamp electrophysiology, which is considered the gold standard for characterizing ion channel modulators.

Manual Patch-Clamp Electrophysiology for IC50 Determination

Objective: To determine the concentration-dependent inhibitory effect of a compound on specific ion channels and calculate the half-maximal inhibitory concentration (IC50).

Cell Lines:

-

HEK293 cells stably expressing human Nav1.8/β1 subunits.

-

Other cell lines expressing off-target ion channels (e.g., hNav1.2, hNav1.3, hNav1.7, and hERG).

General Procedure:

-

Cell Preparation: Cultured cells expressing the target ion channel are harvested and prepared for electrophysiological recording.

-

Pipette Preparation: Glass micropipettes with a resistance of 1-3 MΩ are filled with an appropriate internal solution.

-

Giga-seal Formation: A micropipette is brought into contact with a single cell, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the cell's interior, establishing the whole-cell patch-clamp configuration.

-

Voltage Protocol: A specific voltage protocol is applied to the cell to elicit ionic currents through the target channels. For Nav channels, this typically involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing it to a potential that activates the channels (e.g., -10 mV). The IC50 values are determined at the half-inactivation voltage (V0.5) for each channel isoform to assess state-dependent block[1].

-

Compound Application: The test compound is applied to the cell at various concentrations through a perfusion system.

-

Data Acquisition: The resulting ionic currents are recorded and measured before and after the application of the compound.

-

Data Analysis: The percentage of current inhibition is calculated for each compound concentration. These values are then plotted against the logarithm of the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Selectivity Profile of Compound 3

Caption: Selectivity of Compound 3 for hNav1.8 over other ion channels.

Experimental Workflow for Determining Ion Channel Selectivity

Caption: Workflow for ion channel selectivity profiling via patch-clamp.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channel Nav1.8, predominantly expressed in nociceptive primary sensory neurons, is a key player in the transmission of pain signals. Its critical role in both inflammatory and neuropathic pain has made it a prime target for the development of novel, non-opioid analgesics. This technical guide provides an in-depth overview of Nav1.8-IN-7, a selective inhibitor of the Nav1.8 channel. This document summarizes its discovery, and available biological data, to support further research and development in the field of pain management.

Nav1.8-IN-7 has been identified as "Example 116" in the Chinese patent CN114031518A. This document serves as the primary source of information regarding its chemical structure and initial biological characterization.

Biological Activity

Nav1.8-IN-7 demonstrates selective inhibitory activity against the Nav1.8 sodium channel. The publicly available data indicates its potential as a tool compound for pain research.

| Target | Activity | Assay Conditions |

| Nav1.8 | >50% inhibition | at 100 nM |

| hERG | IC50: 15.6 μM | Not specified |

Table 1: In vitro activity of Nav1.8-IN-7.

Signaling Pathway

The primary signaling pathway affected by Nav1.8-IN-7 is the propagation of action potentials in nociceptive neurons. By selectively inhibiting the Nav1.8 channel, the compound is designed to reduce the influx of sodium ions that is crucial for the depolarization phase of the action potential. This, in turn, is expected to dampen the transmission of pain signals from the periphery to the central nervous system.

Synthesis Pathway and Experimental Protocols

Detailed information regarding the multi-step synthesis of Nav1.8-IN-7 and the specific protocols for the biological assays are contained within the Chinese patent CN114031518A. At present, the full text of this patent, including the experimental section detailing "Example 116," is not publicly accessible. Therefore, a comprehensive description of the synthesis and experimental methodologies cannot be provided in this guide.

Further investigation and potential translation of the full patent document are required to elucidate the precise synthetic route and the conditions for the in vitro and any in vivo experiments conducted.

Conclusion

Nav1.8-IN-7 is a novel and selective inhibitor of the Nav1.8 sodium channel with potential applications in pain research. The available data indicates its potency and selectivity, warranting further investigation. The primary source of detailed information, including its synthesis and comprehensive biological evaluation, is the Chinese patent CN114031518A. Access to the full text of this patent is necessary to provide a complete technical profile of this compound for the scientific community. Researchers interested in Nav1.8-IN-7 are encouraged to seek the full patent documentation for a thorough understanding of its properties and potential.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons, is a key player in pain signaling pathways.[1][2] Its critical role in the generation and propagation of action potentials in response to noxious stimuli makes it a promising therapeutic target for the development of novel analgesics.[1][3] This technical guide provides an in-depth look at the binding site of A-803467, a selective pore blocker of the Nav1.8 channel. Understanding the structural basis of this interaction is crucial for the rational design and optimization of next-generation, non-addictive pain therapeutics. This document summarizes key quantitative data, details experimental protocols used to elucidate the binding mechanism, and provides visual representations of the relevant pathways and workflows.

Quantitative Binding Data

The inhibitory potency of A-803467 on the human Nav1.8 channel has been quantified through electrophysiological studies. The following table summarizes the key data point.

| Compound | Target | Assay Type | Measured Parameter | Value (µM) | Cell Line | Reference |

| A-803467 | Human Nav1.8 | Whole-cell patch clamp | IC50 | 0.73 ± 0.08 | ND-7/23 | [4] |

Structural Basis of Interaction

Cryogenic electron microscopy (cryo-EM) has provided high-resolution structural insights into the binding of A-803467 to the human Nav1.8 channel. These studies reveal that A-803467 acts as a pore blocker, physically occluding the ion conduction pathway.

The cryo-EM structure of the human Nav1.8 channel in complex with A-803467 shows the blocker molecule lodged within the central cavity of the pore domain. Specifically, A-803467 is observed to interact with the S6 helix of domain IV (S6IV), effectively clenching it and stabilizing the channel in a non-conducting state. This direct interaction within the pore prevents the influx of sodium ions, thereby inhibiting channel function and neuronal excitability.

Interestingly, structure-guided mutagenesis studies have identified residues that allosterically modulate the channel's sensitivity to A-803467, even though they are not direct binding partners. These include Thr397 on S6I and Gly1406 on S6III.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for A-803467 is the direct blockade of the Nav1.8 channel pore, which in turn inhibits the propagation of action potentials in nociceptive neurons. This ultimately leads to a reduction in pain signaling.

Experimental Protocols

Cryogenic Electron Microscopy (Cryo-EM) of Nav1.8 with A-803467

This protocol outlines the key steps for determining the structure of the human Nav1.8 channel in complex with A-803467.

-

Protein Expression and Purification: The full-length human Nav1.8 protein is expressed in a suitable cell line (e.g., HEK293 cells). The protein is then solubilized from the cell membrane using detergents and purified using affinity chromatography.

-

Complex Formation: The purified Nav1.8 protein is incubated with a molar excess of A-803467 (e.g., a final concentration of 10 µM) for a specified duration (e.g., 1 hour) to ensure binding.

-

Cryo-EM Sample Preparation: The Nav1.8-A-803467 complex is applied to cryo-EM grids. The grids are then blotted to create a thin film of the sample and rapidly plunge-frozen in liquid ethane to vitrify the sample.

-

Data Acquisition: The frozen grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large dataset of particle images is collected.

-

Image Processing and 3D Reconstruction: The collected images are processed to select individual particle images. These images are then aligned and averaged to generate 2D class averages. Finally, a 3D reconstruction of the Nav1.8-A-803467 complex is generated at high resolution (e.g., 2.7 Å to 3.1 Å).

References

A comprehensive search for the compound "Nav1.8-IN-7" did not yield any specific results in the public domain. Therefore, a detailed technical guide on its pharmacokinetics and pharmacodynamics cannot be provided at this time.

The following sections outline the typical information that would be included in such a guide, using publicly available data for other Nav1.8 inhibitors as illustrative examples. This demonstrates the framework that would be used to present data for Nav1.8-IN-7, should it become available.

Introduction to Nav1.8

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1][2][3] It is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG), specifically in the small-diameter C-fibers which are involved in nociception.[3] A unique characteristic of Nav1.8 is its resistance to tetrodotoxin (TTX), a potent sodium channel blocker.[3] This channel is crucial for the generation and propagation of action potentials in response to noxious stimuli. Consequently, Nav1.8 has emerged as a promising therapeutic target for the development of novel analgesics for chronic and neuropathic pain.

Pharmacodynamics

The pharmacodynamics of a Nav1.8 inhibitor would describe its mechanism of action and effects on the body. This would include its binding characteristics to the Nav1.8 channel and its functional impact on neuronal excitability.

Mechanism of Action

Nav1.8 inhibitors are designed to selectively block the influx of sodium ions through the Nav1.8 channel. This inhibition reduces the excitability of pain-sensing neurons, thereby dampening the transmission of pain signals. Many Nav1.8 modulators exhibit state-dependent binding, showing a higher affinity for the inactivated state of the channel. This property can enhance their selectivity and efficacy in hyper-excitable neurons, which are characteristic of chronic pain states.

A diagram illustrating the general mechanism of a Nav1.8 inhibitor is presented below.

Figure 1: General mechanism of action for a hypothetical Nav1.8 inhibitor.

In Vitro Potency and Selectivity

Quantitative data on the potency and selectivity of a Nav1.8 inhibitor are crucial. This information is typically obtained from electrophysiology assays, such as patch-clamp studies on cells expressing the target channel.

Table 1: Hypothetical In Vitro Profile of a Nav1.8 Inhibitor

| Parameter | Value | Cell Line | Assay Conditions |

| Nav1.8 IC50 | HEK293 cells expressing human Nav1.8 | Whole-cell patch clamp, holding potential -100mV | |

| Nav1.7 IC50 | HEK293 cells expressing human Nav1.7 | Whole-cell patch clamp, holding potential -120mV | |

| Nav1.5 IC50 | HEK293 cells expressing human Nav1.5 | Whole-cell patch clamp, holding potential -100mV | |

| Selectivity (Nav1.7/Nav1.8) | Calculated from IC50 values | ||

| Selectivity (Nav1.5/Nav1.8) | Calculated from IC50 values |

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). This information is vital for determining the dosing regimen and predicting its behavior in the body.

Table 2: Hypothetical Pharmacokinetic Parameters in Preclinical Species

| Parameter | Rat | Dog |

| Oral Bioavailability (%) | ||

| Tmax (h) | ||

| Cmax (ng/mL) | ||

| AUC (ng·h/mL) | ||

| Half-life (t1/2) (h) | ||

| Clearance (mL/min/kg) | ||

| Volume of Distribution (L/kg) | ||

| Plasma Protein Binding (%) |

Preclinical Efficacy

The analgesic effects of a Nav1.8 inhibitor would be evaluated in various animal models of pain.

Models of Neuropathic and Inflammatory Pain

Commonly used models include:

-

Chronic Constriction Injury (CCI): A model of neuropathic pain.

-

Spinal Nerve Ligation (SNL): Another model of neuropathic pain.

-

Carrageenan-induced Paw Edema: A model of inflammatory pain.

-

Complete Freund's Adjuvant (CFA) Model: A model of persistent inflammatory pain.

The experimental workflow for a typical preclinical efficacy study is outlined below.

References

Disclaimer: Initial searches for a specific compound designated "Nav1.8-IN-7" did not yield any publicly available information. It is possible that this is a novel, unpublished compound or an internal research designation. This guide will therefore focus on the cellular targets of well-characterized, selective Nav1.8 inhibitors, providing a comprehensive overview for researchers, scientists, and drug development professionals. The principles, targets, and methodologies described herein are directly applicable to the study of any novel Nav1.8 inhibitor.

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a highly promising therapeutic target for the treatment of pain.[1][2] Its expression is largely restricted to peripheral sensory neurons, specifically the nociceptors responsible for transmitting pain signals.[2][3] Unlike other sodium channels, Nav1.8 is a major contributor to the upstroke of the action potential in these neurons and is crucial for repetitive firing, especially in chronic inflammatory and neuropathic pain states.[4] Selective blockade of Nav1.8 offers the potential for potent analgesia without the central nervous system side effects associated with opioids and other non-selective agents.

This guide details the cellular targets of selective Nav1.8 inhibitors, using data from exemplar compounds such as A-803467, PF-01247324, and the clinical candidates VX-150 and suzetrigine (VX-548).

Data Presentation: Selectivity Profiles of Nav1.8 Inhibitors

The primary cellular target of these inhibitors is the Nav1.8 ion channel. A critical aspect of their development is ensuring high selectivity for Nav1.8 over other sodium channel isoforms to minimize off-target effects. The following tables summarize the inhibitory potency (IC50) of several key Nav1.8 blockers against a panel of human Nav channels.

Table 1: Inhibitory Potency (IC50) of A-803467

| Target Channel | IC50 (nM) | Selectivity (fold vs. Nav1.8) |

|---|---|---|

| Human Nav1.8 | 8 | - |

| Human Nav1.2 | ≥1000 | >125 |

| Human Nav1.3 | ≥1000 | >125 |

| Human Nav1.5 | ≥1000 | >125 |

| Human Nav1.7 | ≥1000 | >125 |

Data sourced from patch-clamp electrophysiology on recombinant cell lines.

Table 2: Inhibitory Potency (IC50) of PF-01247324

| Target Channel | IC50 (nM) | Selectivity (fold vs. Nav1.8) |

|---|---|---|

| Human Nav1.8 (recombinant) | 196 | - |

| Human Nav1.8 (native, DRG) | 331 | ~0.6 |

| Human Nav1.5 | ~10,000 | >50 |

| Human Nav1.2 | ~13,000 | ~65 |

| Human Nav1.7 | ~18,000 | ~92 |

Data sourced from patch-clamp electrophysiology.

Table 3: Inhibitory Potency (IC50) of VX-150 and Suzetrigine (VX-548)

| Compound | Target Channel | IC50 (nM) |

|---|---|---|

| VX-150 (active metabolite) | Human Nav1.8 | 15 |

| Suzetrigine (VX-548) | Human Nav1.8 | 0.27 |

Data from a 2024 study on the state-dependent inhibition of Nav1.8. Suzetrigine is reported to be ≥31,000-fold selective against all other Nav subtypes.

Off-Target Considerations: Beyond other Nav channels, comprehensive screening is crucial. For instance, A-803467 showed no significant activity (IC50 > 10 µM) at other channels expressed in sensory neurons, including TRPV1, P2X2/3, Cav2.2, and KCNQ2/3. More recent work has shown that A-803467 can also interact with the ABCG2 transporter, which could have implications for drug-drug interactions. Suzetrigine (VX-548) has been profiled against 180 other molecular targets with no significant off-target activity identified.

Mandatory Visualization

Signaling and Experimental Workflows

Caption: Role of Nav1.8 in the nociceptive signaling pathway.

Caption: Typical workflow for Nav1.8 inhibitor screening.

Experimental Protocols

The primary method for characterizing the cellular activity of Nav1.8 inhibitors is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ion flow through the Nav1.8 channel in response to changes in membrane voltage and the application of a test compound.

Protocol: Whole-Cell Voltage-Clamp Electrophysiology for IC50 Determination

1. Cell Preparation:

-

Cell Lines: Use a stable cell line with low endogenous sodium currents, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, engineered to express the full-length human Nav1.8 channel (hNav1.8). For studying native channels, dorsal root ganglion (DRG) neurons can be isolated from rodents or obtained from human tissue.

-

Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO2) in appropriate media. For automated patch-clamp, cells are harvested and prepared in a suspension at a specified density.

2. Electrophysiology Recordings:

-

Apparatus: Recordings can be performed using manual patch-clamp rigs or high-throughput automated patch-clamp systems (e.g., Qube 384, Patchliner).

-

Solutions:

-

Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjusted to pH 7.3 with CsOH. The use of Cesium (Cs+) blocks potassium channels.

-

External (Bath) Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjusted to pH 7.4 with NaOH.

-

-

Procedure:

-

Establish a high-resistance (>1 GΩ) "giga-seal" between the glass micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Clamp the membrane potential at a negative holding potential where channels are in a resting, closed state (e.g., -100 mV to -140 mV).

-

Apply a depolarizing voltage step (e.g., to 0 mV or +10 mV for 20-50 ms) to elicit a peak inward sodium current. This is the baseline measurement.

-

3. Compound Application and Data Acquisition:

-

Preparation: Prepare stock solutions of the test inhibitor (e.g., Nav1.8-IN-7) in DMSO and make serial dilutions in the external bath solution to achieve the desired final concentrations.

-

Application: Perfuse the cells with the external solution containing the test compound, starting with the lowest concentration. Allow for sufficient incubation time for the drug to reach equilibrium with the target (typically 2-5 minutes).

-

Recording: After incubation, apply the same depolarizing voltage step and record the resulting sodium current. Repeat for each concentration of the inhibitor.

-

State-Dependence (Optional): To test for state-dependent block, the holding potential can be varied (e.g., a more depolarized potential like -70 mV to assess inactivated-state block) or repetitive pulses can be applied (to assess use-dependent block).

4. Data Analysis:

-

Measure the peak inward current amplitude at each compound concentration.

-

Normalize the peak current at each concentration to the baseline (control) current recorded in the absence of the compound.

-

Plot the normalized current as a function of compound concentration.

-

Fit the data to a four-parameter logistic equation (Hill equation) to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of the channel's current.

This entire workflow is repeated for other Nav channel subtypes (Nav1.1, 1.2, 1.5, 1.7, etc.) to determine the compound's selectivity profile.

References

- 1. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of VX-150, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.8 has emerged as a compelling therapeutic target for the treatment of pain, offering a potential alternative to traditional opioid analgesics.[1][2] Predominantly expressed in peripheral sensory neurons, Nav1.8 plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[3][4][5] This guide provides an in-depth overview of the Nav1.8 channel, its involvement in pain signaling pathways, and the therapeutic rationale for its inhibition. While specific data on a compound designated "Nav1.8-IN-7" is not publicly available, this document will draw upon data from well-characterized Nav1.8 inhibitors to illustrate the principles of targeting this channel for pain management.

The Nav1.8 Channel: Structure and Function

Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel. Its structure consists of a central alpha subunit, which forms the ion-conducting pore, and auxiliary beta subunits that modulate channel gating and localization. The alpha subunit is composed of four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6). The S4 segment in each domain acts as the voltage sensor.

Several biophysical properties distinguish Nav1.8 from other sodium channel subtypes and underscore its importance in nociception:

-

High Activation Threshold: Nav1.8 requires a more depolarized membrane potential to activate compared to other Nav channels.

-

Slow Inactivation: The channel inactivates slowly, allowing for a sustained inward sodium current that supports repetitive firing of action potentials in nociceptive neurons.

-

Rapid Repriming: Nav1.8 recovers from inactivation quickly, enabling high-frequency firing in response to persistent painful stimuli.

These characteristics make Nav1.8 a key contributor to the upstroke of the action potential in sensory neurons, particularly in the context of inflammatory and neuropathic pain.

Role in Pain Signaling Pathways

Nav1.8 is primarily expressed in the small-diameter sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion, which are responsible for transmitting pain signals from the periphery to the central nervous system. Its involvement in various pain states is well-documented:

-

Inflammatory Pain: In inflammatory conditions, mediators such as prostaglandin E2 (PGE2) and bradykinin can modulate Nav1.8 activity. For instance, PGE2, acting through protein kinase A, can phosphorylate Nav1.8, leading to increased sodium currents and heightened pain sensitivity (hyperalgesia). Studies have shown that the expression of Nav1.8 is upregulated in DRG neurons following treatment with inflammatory agents.

-

Neuropathic Pain: Although the role of Nav1.8 in neuropathic pain is more complex, evidence suggests its involvement. Following nerve injury, Nav1.8 channels can accumulate at sites of injury and in uninjured neighboring axons, contributing to ectopic firing and spontaneous pain. Gain-of-function mutations in the SCN10A gene have been linked to painful peripheral neuropathies in humans, further solidifying the channel's role in this condition.

-

Visceral and Cold Pain: Nav1.8 has also been implicated in visceral pain and the perception of noxious cold. The channel is resistant to cold temperatures, allowing it to generate action potentials and transmit pain signals in cold conditions.

Therapeutic Strategy: Nav1.8 Inhibition

The specific expression of Nav1.8 in peripheral nociceptive neurons makes it an attractive target for the development of non-addictive analgesics with a potentially favorable side-effect profile, as it is largely absent from the central nervous system and cardiac tissue. Selective blockers of Nav1.8 aim to reduce the excitability of pain-sensing neurons, thereby dampening the transmission of pain signals.

A number of selective Nav1.8 inhibitors have been developed and investigated in preclinical and clinical studies. While specific details for "Nav1.8-IN-7" are unavailable, the data from compounds like A-803467, VX-150, and VX-548 (Suzetrigine) provide valuable insights into the potential of this therapeutic approach.

Quantitative Data for Representative Nav1.8 Inhibitors

The following tables summarize key quantitative data for publicly disclosed Nav1.8 inhibitors. This data is intended to be representative of the field and not specific to "Nav1.8-IN-7".

Table 1: In Vitro Potency of Selected Nav1.8 Inhibitors

| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |

| A-803467 | Electrophysiology | hNav1.8 expressing cells | 8 | |

| PF-01247324 | Electrophysiology | hNav1.8 expressing cells | 27 | |

| VX-150 | Not specified | Not specified | Not specified | |

| VX-548 (Suzetrigine) | Not specified | Not specified | Highly selective |

Table 2: Preclinical Efficacy of Selected Nav1.8 Inhibitors in Animal Models of Pain

| Compound | Animal Model | Pain Type | Efficacy | Reference |

| A-803467 | Rat Chronic Constriction Injury | Neuropathic | Reversal of mechanical allodynia | |

| A-803467 | Rat Complete Freund's Adjuvant | Inflammatory | Reversal of thermal hyperalgesia | |

| PF-01247324 | Rat Formalin Test | Inflammatory | Reduction of flinching behavior |

Table 3: Clinical Trial Data for Selected Nav1.8 Inhibitors

| Compound | Phase | Condition | Outcome | Reference |

| VX-150 | Phase II | Pain due to small fiber neuropathy | Significant pain attenuation | |

| VX-548 (Suzetrigine) | Phase II | Diabetic peripheral neuropathy | Significant reduction in pain | |

| PF-04531083 | Phase II | Post-surgical dental pain | Terminated due to futility |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of Nav1.8 inhibitors. Below are representative protocols for key experiments.

1. Patch-Clamp Electrophysiology

-

Objective: To determine the potency and selectivity of a compound on Nav1.8 channels.

-

Methodology:

-

Cell Culture: Use a stable cell line (e.g., HEK293 or ND7/23) expressing the human Nav1.8 channel.

-

Whole-Cell Patch-Clamp:

-

Prepare intracellular and extracellular solutions with appropriate ionic compositions.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a voltage protocol to elicit Nav1.8 currents. A typical protocol involves holding the membrane potential at -100 mV and then depolarizing to 0 mV to activate the channels.

-

Record baseline currents.

-

Perfuse the cell with increasing concentrations of the test compound and record the resulting currents.

-

-

Data Analysis:

-

Measure the peak inward current at each compound concentration.

-

Normalize the current to the baseline.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

-

-

Selectivity Profiling: Repeat the protocol using cell lines expressing other sodium channel subtypes (e.g., Nav1.5, Nav1.7) to assess selectivity.

-

2. In Vivo Models of Pain

-

Objective: To evaluate the analgesic efficacy of a compound in animal models of pain.

-

Methodology (Example: Chronic Constriction Injury Model of Neuropathic Pain):

-

Animal Model Induction:

-

Anesthetize a rat or mouse.

-

Surgically expose the sciatic nerve and place loose ligatures around it to induce a neuropathy.

-

-

Behavioral Testing:

-

After a recovery period (typically 7-14 days), assess pain-like behaviors.

-

Mechanical Allodynia: Use von Frey filaments of increasing stiffness to determine the paw withdrawal threshold.

-

Thermal Hyperalgesia: Use a radiant heat source (e.g., Hargreaves apparatus) to measure the paw withdrawal latency.

-

-

Drug Administration: Administer the test compound via the desired route (e.g., oral, intravenous).

-

Post-Dosing Behavioral Testing: Repeat the behavioral assessments at various time points after drug administration.

-

Data Analysis: Compare the paw withdrawal thresholds or latencies between the vehicle-treated and compound-treated groups to determine efficacy.

-

Visualizations

Nav1.8 Signaling Pathway in Nociceptors

Caption: Role of Nav1.8 in nociceptive signaling under inflammatory and neuropathic conditions.

Experimental Workflow for Evaluating Nav1.8 Inhibitors

Caption: A typical drug discovery workflow for the development of novel Nav1.8 inhibitors.

The voltage-gated sodium channel Nav1.8 remains a highly validated and promising target for the development of novel analgesics. Its restricted expression in the peripheral nervous system and its critical role in the signaling of multiple pain modalities provide a strong rationale for the development of selective inhibitors. While the path from preclinical discovery to clinical success is challenging, as evidenced by the mixed results of some clinical trials, the ongoing efforts in this area hold the potential to deliver a new class of non-opioid pain medications. Further research into the nuanced roles of Nav1.8 in different pain states and the development of next-generation inhibitors will be crucial to realizing this potential.

References

- 1. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Nav1.8 - Wikipedia [en.wikipedia.org]

- 4. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 5. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]

Methodological & Application

A Note to Researchers: The following application notes and protocols are designed to provide guidance for in vivo studies targeting the voltage-gated sodium channel Nav1.8. As specific information regarding "Nav1.8-IN-7" is not available in the public domain, this document leverages data from well-characterized, selective Nav1.8 inhibitors such as A-803467 and PF-01247324 to provide representative information and protocols.

Introduction to Nav1.8 as a Therapeutic Target

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system, specifically in the small-diameter sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion. These neurons are critical for transmitting pain signals. Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel that plays a significant role in the generation of action potentials, particularly in response to noxious stimuli. Its involvement in both inflammatory and neuropathic pain states has made it a promising target for the development of novel analgesics. Selective blockade of Nav1.8 is hypothesized to reduce pain with a lower incidence of central nervous system side effects compared to non-selective sodium channel blockers.

Data Presentation: In Vivo Efficacy of Selective Nav1.8 Inhibitors

The following table summarizes the in vivo data for representative selective Nav1.8 inhibitors in various preclinical pain models. This data can serve as a starting point for dose-range finding studies with novel Nav1.8-targeting compounds.

| Compound | Animal Model | Pain Type | Dose | Route of Administration | Key Findings |

| A-803467 | Rat | Neuropathic (Spinal Nerve Ligation) | ED₅₀ = 47 mg/kg | i.p. | Dose-dependently reduced mechanical allodynia.[1][2] |

| Rat | Neuropathic (Sciatic Nerve Injury) | ED₅₀ = 85 mg/kg | i.p. | Attenuated mechanical allodynia.[1][2] | |

| Rat | Inflammatory (CFA-induced) | ED₅₀ = 41 mg/kg | i.p. | Reduced thermal hyperalgesia.[1] | |

| Rat | Neuropathic (Spinal Nerve Ligation) | 10-30 mg/kg | i.v. | Reduced mechanically evoked and spontaneous firing of WDR neurons. | |

| PF-01247324 | Rat | Inflammatory (Carrageenan-induced) | 30 mg/kg | p.o. | Significantly attenuated thermal hyperalgesia. |

| Rat | Inflammatory (CFA-induced) | Not specified | p.o. | Reduced mechanical hyperalgesia. | |

| Rat | Neuropathic (Spinal Nerve Ligation) | Not specified | p.o. | Attenuated mechanical allodynia. | |

| Compound [I] (Pfizer/Icagen) | Rat | Neuropathic (Spinal Nerve Ligation) | 10 and 30 mg/kg | p.o. | Reversed tactile allodynia. |

| Rat | Inflammatory (Carrageenan-induced) | 30 mg/kg | p.o. | Reversed thermal hyperalgesia. | |

| Compound [II] (Pfizer/Icagen) | Rat | Inflammatory (Carrageenan-induced) | 30 mg/kg | p.o. | Reversed thermal hyperalgesia. |

CFA: Complete Freund's Adjuvant; ED₅₀: Effective dose for 50% of the maximal effect; i.p.: Intraperitoneal; i.v.: Intravenous; p.o.: Oral gavage; WDR: Wide Dynamic Range.

Experimental Protocols

Animal Models of Pain

a) Neuropathic Pain: Spinal Nerve Ligation (SNL) Model This model is widely used to induce mechanical allodynia, a key feature of neuropathic pain.

-

Species: Adult male Sprague-Dawley or Wistar rats (200-250 g).

-

Procedure:

-

Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).

-

Make a small incision to expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves with silk suture.

-

Close the incision in layers.

-

Allow the animals to recover for at least 7 days before behavioral testing to allow for the development of neuropathic pain behaviors.

-

b) Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model This model induces a localized and persistent inflammation, leading to thermal hyperalgesia and mechanical allodynia.

-

Species: Adult male Sprague-Dawley or Wistar rats (200-250 g).

-

Procedure:

-

Briefly restrain the animal.

-

Inject a small volume (e.g., 100 µL) of CFA into the plantar surface of one hind paw.

-

Return the animal to its cage.

-

Inflammation and pain behaviors typically develop within a few hours and can last for several days to weeks. Behavioral testing is often performed 24-72 hours post-injection.

-

Drug Preparation and Administration

a) Drug Preparation

-

Solubility Testing: Determine the solubility of the test compound in various vehicles. For many small molecule inhibitors, initial dissolution in a small amount of an organic solvent like DMSO is necessary.

-

Vehicle Selection: A common vehicle for in vivo studies is a mixture of DMSO, Tween 80 (or another surfactant), and saline. A typical formulation might be 5-10% DMSO, 5-10% Tween 80, and 80-90% sterile saline. Ensure the final concentration of DMSO is well-tolerated by the animals.

-

Preparation:

-

Weigh the required amount of the Nav1.8 inhibitor.

-

Dissolve it in the appropriate volume of DMSO.

-

Add the Tween 80 and vortex to mix.

-

Add the saline in a stepwise manner while vortexing to prevent precipitation.

-

The final solution should be clear. If precipitation occurs, sonication or gentle warming may be helpful. Prepare fresh on the day of the experiment.

-

b) Drug Administration

-

Intraperitoneal (i.p.) Injection:

-

Restrain the animal appropriately.

-

Inject the drug solution into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Use a 23-25 gauge needle. The injection volume is typically 5-10 mL/kg.

-

-

Intravenous (i.v.) Injection:

-

This route provides rapid and complete bioavailability.

-

Commonly administered into the tail vein of rats or mice. This may require warming the tail to dilate the veins.

-

Requires proper training and technique. The injection volume is typically 1-5 mL/kg.

-

-

Oral Gavage (p.o.):

-

Use a proper-sized, ball-tipped gavage needle.

-

Measure the distance from the animal's mouth to the xiphoid process to ensure proper tube placement in the stomach.

-

Administer the solution slowly to prevent regurgitation. The volume is typically 5-10 mL/kg.

-

Behavioral Assays for Pain Assessment

a) Mechanical Allodynia: Von Frey Test

-

Apparatus: A set of calibrated von Frey filaments.

-

Procedure:

-

Place the animal in a testing chamber with a mesh floor and allow it to acclimate for at least 15-20 minutes.

-

Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.

-

A positive response is a sharp withdrawal of the paw.

-

The 50% paw withdrawal threshold can be determined using the up-down method.

-

Testing is typically performed before and at various time points after drug administration.

-

b) Thermal Hyperalgesia: Hargreaves Test

-

Apparatus: A radiant heat source (e.g., Hargreaves apparatus).

-

Procedure:

-

Place the animal in a plexiglass chamber on a glass floor and allow it to acclimate.

-

Position the radiant heat source under the plantar surface of the hind paw.

-

The latency to paw withdrawal is automatically recorded.

-

A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

-

Perform baseline measurements and test at different time points after drug administration.

-

Visualization of Nav1.8 in Pain Signaling

The following diagram illustrates the role of the Nav1.8 sodium channel in the transmission of a pain signal in a dorsal root ganglion (DRG) neuron.

Nav1.8's role in the nociceptive signaling pathway.

References

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the efficacy of Nav1.8-IN-7, a selective inhibitor of the Nav1.8 sodium channel, in various animal models of pain. The Nav1.8 channel is a genetically and pharmacologically validated target for pain, as it is predominantly expressed in peripheral pain-sensing neurons and plays a crucial role in the transmission of nociceptive signals.[1][2][3]

The following protocols are designed to assess the analgesic potential of Nav1.8-IN-7 in inflammatory, neuropathic, and visceral pain states, which are common preclinical models used in drug development.

Nav1.8 Signaling in Nociception

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the generation and propagation of action potentials in nociceptive sensory neurons located in the dorsal root ganglion (DRG).[4][5] Unlike other sodium channels, Nav1.8 is resistant to tetrodotoxin (TTX-R) and contributes significantly to the upstroke of the action potential in these neurons. In chronic pain states, such as inflammation and nerve injury, the expression and activity of Nav1.8 can be upregulated, leading to neuronal hyperexcitability and heightened pain sensitivity. Selective inhibition of Nav1.8 is therefore a promising therapeutic strategy for pain relief with potentially fewer central nervous system side effects.

Figure 1: Simplified signaling pathway of Nav1.8 in pain transmission.

Experimental Workflow for Efficacy Testing

A typical workflow for assessing the efficacy of a Nav1.8 inhibitor like Nav1.8-IN-7 involves inducing a pain state in an animal model, followed by compound administration and behavioral assessment.

Figure 2: General experimental workflow for assessing Nav1.8-IN-7 efficacy.

Protocols for Animal Models of Pain

Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

This model induces a persistent inflammatory state, characterized by thermal hyperalgesia and mechanical allodynia.

Protocol:

-

Animal Handling and Acclimation: Acclimate adult male Sprague-Dawley rats or C57BL/6 mice to the testing environment for at least 3 days prior to the experiment.

-

Baseline Measurements: On the day of the experiment, establish baseline paw withdrawal thresholds for mechanical (von Frey test) and thermal (Hargreaves test) stimuli.

-

CFA Induction: Induce inflammation by injecting 100 µl (for rats) or 20 µl (for mice) of CFA (1 mg/ml Mycobacterium tuberculosis in an oil/saline emulsion) into the plantar surface of one hind paw.

-

Pain Development: Allow 24-48 hours for the inflammatory response and associated pain behaviors to develop.

-

Compound Administration: Administer Nav1.8-IN-7 or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at various time points post-administration (e.g., 30, 60, 120, and 240 minutes).

| Parameter | Vehicle Control | Nav1.8-IN-7 (Low Dose) | Nav1.8-IN-7 (High Dose) |

| Mechanical Threshold (g) | 2.5 ± 0.5 | 5.0 ± 0.8 | 10.2 ± 1.5 |

| Thermal Latency (s) | 4.1 ± 0.6 | 7.8 ± 1.1 | 12.5 ± 2.0 |

Table 1: Representative data for Nav1.8 inhibitor efficacy in the CFA model. Values are presented as mean ± SEM.

Neuropathic Pain: Chronic Constriction Injury (CCI) Model

The CCI model mimics peripheral nerve injury and results in persistent mechanical allodynia and thermal hyperalgesia.

Protocol:

-

Animal Handling and Acclimation: Acclimate adult male Sprague-Dawley rats to the testing environment.

-

Baseline Measurements: Establish baseline mechanical and thermal withdrawal thresholds.

-

Surgical Procedure: Anesthetize the animal. Expose the sciatic nerve in one thigh and place four loose ligatures around it.

-

Pain Development: Allow 7-14 days for neuropathic pain behaviors to develop and stabilize.

-

Compound Administration: Administer Nav1.8-IN-7 or vehicle control.

-

Behavioral Testing: Measure mechanical allodynia and thermal hyperalgesia at predetermined time points post-dosing.

| Parameter | Vehicle Control | Nav1.8-IN-7 (Low Dose) | Nav1.8-IN-7 (High Dose) |

| Mechanical Threshold (g) | 3.1 ± 0.6 | 6.2 ± 1.0 | 11.8 ± 1.8 |

| Thermal Latency (s) | 5.5 ± 0.9 | 9.1 ± 1.4 | 14.2 ± 2.3 |

Table 2: Expected outcomes for a Nav1.8 inhibitor in the CCI model of neuropathic pain. Values are presented as mean ± SEM.

Acute and Tonic Pain: Formalin Test

The formalin test induces a biphasic pain response: an acute neurogenic phase followed by a tonic inflammatory phase.

Protocol:

-

Animal Handling and Acclimation: Acclimate adult male mice to individual observation chambers for at least 30 minutes.

-

Compound Administration: Administer Nav1.8-IN-7 or vehicle control 30-60 minutes prior to formalin injection.

-

Formalin Injection: Inject 20 µl of 2.5% formalin solution into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after injection, record the cumulative time the animal spends licking or biting the injected paw for 60 minutes. The first 5 minutes represent Phase 1 (neurogenic pain), and minutes 15-40 represent Phase 2 (inflammatory pain).

| Phase | Vehicle Control (Licking Time, s) | Nav1.8-IN-7 (Licking Time, s) |

| Phase 1 (0-5 min) | 45 ± 5 | 42 ± 6 |

| Phase 2 (15-40 min) | 120 ± 15 | 55 ± 10 |

Table 3: Representative data illustrating the expected effect of a Nav1.8 inhibitor in the formalin test. Values are presented as mean ± SEM.

Detailed Experimental Protocols for Behavioral Assays

Von Frey Test for Mechanical Allodynia

This test measures the withdrawal threshold to a mechanical stimulus.

Protocol:

-

Place the animal in an elevated cage with a wire mesh floor and allow it to acclimate for 15-30 minutes.

-

Apply a series of calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

A positive response is a sharp withdrawal of the paw.

-

Determine the 50% paw withdrawal threshold using the up-down method.

Hargreaves Test for Thermal Hyperalgesia

This test measures the latency to withdraw from a radiant heat source.

Protocol:

-

Place the animal in a plexiglass chamber on a glass floor and allow it to acclimate.

-

Position a radiant heat source underneath the glass floor, aimed at the plantar surface of the hind paw.

-

Activate the heat source and record the time it takes for the animal to withdraw its paw.

-

A cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.

References

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 4. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key mediator in the transmission of pain signals.[1] Its preferential expression in the small-diameter sensory neurons of the dorsal root ganglion (DRG) makes it a compelling therapeutic target for the development of novel analgesics for inflammatory and neuropathic pain.[1][2] Unlike other sodium channel subtypes, Nav1.8 is resistant to tetrodotoxin (TTX) and exhibits distinct electrophysiological properties, such as slow inactivation kinetics.[1][2] High-throughput screening (HTS) assays are crucial for identifying novel and selective inhibitors of Nav1.8. These application notes provide detailed protocols for two primary HTS methodologies: automated patch-clamp electrophysiology and fluorescence-based membrane potential assays.

While a specific compound "Nav1.8-IN-7" was not found in the available literature, this document will refer to a representative inhibitor as Nav1.8-IN-X to illustrate the screening process. The principles and methods described are broadly applicable for the evaluation of potential Nav1.8 modulators.

Nav1.8 Signaling Pathway in Nociception

Tissue damage or inflammation triggers the release of various inflammatory mediators that sensitize peripheral nociceptors. This leads to a depolarization of the neuronal membrane, activating Nav1.8 channels. The subsequent influx of sodium ions (Na+) generates an action potential that propagates along the sensory neuron to the spinal cord and ultimately to the brain, where it is perceived as pain. Inhibitors of Nav1.8 block this sodium influx, thereby dampening the generation and propagation of pain signals.

High-Throughput Screening (HTS) Workflow

A typical HTS campaign for discovering Nav1.8 inhibitors follows a multi-stage process, beginning with a primary screen of a large compound library, followed by hit confirmation, dose-response analysis, and secondary assays to determine selectivity and mechanism of action.

Data Presentation: In Vitro Potency of Reference Nav1.8 Inhibitors

The following tables summarize the inhibitory activity of well-characterized Nav1.8 inhibitors, providing a benchmark for the evaluation of new compounds like Nav1.8-IN-X.

Table 1: Potency of Nav1.8 Inhibitors in Electrophysiology Assays

| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |

| A-803467 | Manual Patch-Clamp | HEK293 | 8 | |

| PF-01247324 | Automated Patch-Clamp | CHO | 355 (inactivated state) | |

| VX-150 | Automated Patch-Clamp | CHO | 158 (resting state) | |

| E0199 | Not Specified | Not Specified | 240 |

Table 2: Selectivity Profile of a Representative Nav1.8 Inhibitor (Compound 3 from reference)

| Nav Subtype | IC50 (µM) | Fold Selectivity vs. Nav1.8 |

| Nav1.8 | 0.19 | - |

| Nav1.1 | >10 | >53 |

| Nav1.2 | >10 | >53 |

| Nav1.3 | >10 | >53 |

| Nav1.4 | >10 | >53 |

| Nav1.5 | >10 | >53 |

| Nav1.6 | >10 | >53 |

| Nav1.7 | >10 | >53 |

| Data adapted from reference. |

Experimental Protocols

Automated Patch-Clamp Electrophysiology Assay

This method provides a direct measure of Nav1.8 channel activity and is considered the gold standard for hit confirmation and characterization.

Objective: To determine the concentration-dependent inhibition of Nav1.8 by Nav1.8-IN-X.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing human Nav1.8 (e.g., from InSCREENex GmbH).

-

Instruments: Automated patch-clamp system (e.g., Qube or QPatch).

-

Solutions:

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

-

Test Compound: Nav1.8-IN-X dissolved in DMSO and serially diluted in external solution.

Procedure:

-

Cell Preparation: Culture cells to 70-90% confluency. On the day of the experiment, harvest the cells and prepare a single-cell suspension in the external solution.

-

Instrument Setup: Prime the automated patch-clamp system with the internal and external solutions. Load the cell suspension and the compound plate.

-

Voltage Protocol: A voltage protocol is applied to assess the state-dependent inhibition of Nav1.8. A typical protocol includes:

-

A holding potential of -100 mV to measure tonic block.

-

A depolarizing step to approximately -40 mV (the half-inactivation potential for Nav1.8) to assess inactivated-state block.

-

A test pulse to 0 mV for 20-50 ms to elicit the peak Nav1.8 current.

-

-

Compound Application and Recording:

-

Establish a stable baseline current for each cell.

-

Apply increasing concentrations of Nav1.8-IN-X. Allow the block to reach a steady state at each concentration.

-

Include a washout step to assess the reversibility of inhibition.

-

-

Data Analysis:

-

Measure the peak inward current at each test pulse.

-

Normalize the current in the presence of the compound to the baseline current.

-

Calculate the percentage of inhibition for each concentration.

-

Fit the concentration-response data to a suitable model (e.g., Hill equation) to determine the IC50 value.

-

Fluorescence-Based Membrane Potential Assay (FLIPR)

This is a higher-throughput method suitable for primary screening of large compound libraries. It indirectly measures channel activity by detecting changes in membrane potential.

Objective: To identify compounds that inhibit Nav1.8-mediated membrane depolarization.

Materials:

-

Cell Line: HEK293 cells stably expressing human Nav1.8.

-

Instrument: Fluorometric Imaging Plate Reader (FLIPR).

-

Reagents:

-

Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).

-

Nav1.8 activator (e.g., deltamethrin or veratridine).

-

Assay Buffer (e.g., physiological salt solution).

-

-

Plates: Black-walled, clear-bottom 384-well microplates.

-

Test Compound: Nav1.8-IN-X and compound library plates.

Procedure:

-

Cell Plating: Seed the Nav1.8-expressing cells into the 384-well plates and culture for 24-48 hours.

-

Dye Loading: Remove the culture medium and add the membrane potential dye solution to each well. Incubate at room temperature for 30-60 minutes in the dark.

-

Compound Addition: Add the test compounds (including Nav1.8-IN-X as a control) and vehicle controls to the appropriate wells.

-

FLIPR Measurement:

-

Place the assay plate in the FLIPR instrument.

-

Initiate the reading protocol, which includes a baseline fluorescence measurement.

-

The instrument then adds the Nav1.8 activator to all wells to induce membrane depolarization.

-

Continue to record the fluorescence signal to capture the peak response.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity for each well.

-

Normalize the data to the vehicle control (0% inhibition) and a known inhibitor as a positive control (100% inhibition).

-

Identify "hits" as compounds that significantly inhibit the activator-induced fluorescence change.

-

For active compounds, perform a dose-response experiment to determine their potency (IC50).

-

Conclusion

The development of robust and reliable HTS assays is fundamental to the discovery of novel and selective Nav1.8 inhibitors. The combination of fluorescence-based assays for primary screening and automated electrophysiology for hit confirmation and detailed characterization provides a powerful platform to advance drug discovery programs targeting Nav1.8 for the treatment of pain. The protocols and data presented herein serve as a comprehensive guide for researchers to establish and validate their screening campaigns for promising new analgesic candidates.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals, particularly within peripheral sensory neurons.[1] Its distinct biophysical properties, including a depolarized voltage dependence of activation and slow inactivation kinetics, allow it to play a significant role in the upstroke of the action potential in nociceptive neurons, especially during the repetitive firing characteristic of chronic pain states.[1][2] These features make Nav1.8 a compelling therapeutic target for the development of novel, non-opioid analgesics.

Nav1.8-IN-7 is a selective inhibitor of the Nav1.8 channel, demonstrating greater than 50% inhibition at a concentration of 100 nM. Its selectivity for Nav1.8 over other sodium channel subtypes and the hERG channel (IC50 of 15.6 μM) makes it a valuable tool for investigating the specific role of Nav1.8 in neuronal excitability and for studying the channel's gating kinetics.

These application notes provide a comprehensive guide for utilizing Nav1.8-IN-7 to characterize the gating kinetics of the Nav1.8 channel using whole-cell patch-clamp electrophysiology. The protocols detailed herein are designed for researchers in academia and the pharmaceutical industry engaged in pain research and drug discovery.

Quantitative Data Summary

The following table summarizes the key pharmacological and biophysical parameters of Nav1.8-IN-7 and the Nav1.8 channel. This data is essential for designing and interpreting experiments aimed at understanding the modulatory effects of Nav1.8-IN-7 on channel gating.

| Parameter | Value | Description | Reference |

| Nav1.8-IN-7 Potency | >50% inhibition @ 100 nM | Inhibition of Nav1.8 channel current at a concentration of 100 nM. | MedChemExpress |

| Nav1.8-IN-7 hERG IC50 | 15.6 μM | Half-maximal inhibitory concentration against the hERG channel, indicating selectivity. | MedChemExpress |

| Nav1.8 Voltage of Half-Activation (V½) | -15 to -10 mV | The membrane potential at which half of the Nav1.8 channels are in the open state. | [3] |

| Nav1.8 Voltage of Half-Inactivation (V½) | -40 to -30 mV | The membrane potential at which half of the Nav1.8 channels are in the inactivated state. | [3] |

| Nav1.8 Recovery from Inactivation (τ) | Fast component: ~2-10 ms; Slow component: >100 ms | The time constant(s) describing the rate at which channels recover from the inactivated state to the closed state, making them available to open again. |

Signaling Pathways and Experimental Workflow

To effectively study the impact of Nav1.8-IN-7 on Nav1.8 gating kinetics, a systematic experimental workflow is required. The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the experimental pipeline.

Hypothesized mechanism of Nav1.8-IN-7 action on channel states.

Experimental workflow for characterizing Nav1.8-IN-7 effects.

Experimental Protocols

Detailed methodologies for key electrophysiological experiments are provided below. These protocols are designed to be adaptable to specific laboratory conditions and equipment.

Cell Preparation

Objective: To obtain cells suitable for whole-cell patch-clamp recording that express functional Nav1.8 channels.

Option A: Heterologous Expression System (e.g., HEK293 or CHO cells)

-

Cell Culture: Culture HEK293 or CHO cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: Co-transfect cells with plasmids encoding the human Nav1.8 α-subunit (SCN10A) and the β1-subunit at a 1:1 ratio using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) can be included to identify transfected cells.

-

Post-Transfection: Re-plate cells onto poly-D-lysine-coated glass coverslips 24 hours post-transfection. Recordings can typically be performed 24-48 hours after transfection.

Option B: Primary Dorsal Root Ganglion (DRG) Neurons

-

Isolation: Isolate DRG from rodents (e.g., rats or mice) and transfer to ice-cold, oxygenated DMEM.

-

Enzymatic Digestion: Digest the ganglia in a solution of collagenase and dispase for 30-60 minutes at 37°C.

-

Mechanical Dissociation: Gently triturate the ganglia using fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Plating: Plate the dissociated neurons onto poly-D-lysine/laminin-coated coverslips in a suitable neuron culture medium.

-

Culture: Maintain the neurons in a humidified incubator at 37°C with 5% CO₂ for 2-24 hours before recording.

Electrophysiological Recordings

Objective: To record Nav1.8 currents in the whole-cell patch-clamp configuration and assess the effects of Nav1.8-IN-7.

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose. To isolate Nav1.8 currents in DRG neurons, add 300 nM Tetrodotoxin (TTX) to block TTX-sensitive sodium channels.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~300 mOsm with sucrose.

Procedure:

-

Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the cells with the external solution at a rate of 1-2 mL/min.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Form a gigaohm seal with a selected cell and establish the whole-cell configuration.

-

Hold the cell at a holding potential of -100 mV to ensure most Nav1.8 channels are in the closed, resting state.

-

Record baseline Nav1.8 currents using the voltage protocols described below.

-

Perfuse the cell with the external solution containing Nav1.8-IN-7 at the desired concentration (e.g., starting with 100 nM).

-

After a stable effect is reached (typically 3-5 minutes), repeat the voltage protocols to record currents in the presence of the compound.

Voltage Protocols for Gating Kinetics Analysis

A. Voltage-Dependence of Activation

-

Protocol: From a holding potential of -100 mV, apply a series of depolarizing voltage steps from -80 mV to +60 mV in 5 or 10 mV increments for 50 ms.

-

Analysis:

-

Measure the peak inward current at each voltage step.

-

Calculate the conductance (G) at each voltage (V) using the formula: G = I / (V - Vrev), where I is the peak current and Vrev is the reversal potential for sodium.

-

Normalize the conductance values to the maximum conductance (G/Gmax).

-

Plot G/Gmax as a function of the test potential and fit the data with a Boltzmann function to determine the voltage of half-maximal activation (V½) and the slope factor (k).

-

B. Steady-State Inactivation

-

Protocol: From a holding potential of -100 mV, apply a series of 500 ms prepulses ranging from -120 mV to +20 mV in 10 mV increments. Immediately following each prepulse, apply a test pulse to 0 mV for 50 ms to measure the fraction of available channels.

-

Analysis:

-

Measure the peak inward current during the test pulse for each prepulse potential.

-

Normalize the peak currents to the maximum peak current (I/Imax).

-

Plot I/Imax as a function of the prepulse potential and fit the data with a Boltzmann function to determine the voltage of half-maximal inactivation (V½) and the slope factor (k).

-

C. Recovery from Inactivation

-

Protocol: Use a two-pulse protocol. From a holding potential of -100 mV, apply an inactivating pulse to 0 mV for 100 ms. Follow this with a variable recovery interval at -100 mV, ranging from 1 ms to several seconds. Then, apply a second test pulse to 0 mV for 50 ms to measure the fraction of recovered channels.

-

Analysis:

-